benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
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Description
The compound “benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate” would be a complex organic molecule. The “benzyl” part indicates a phenyl group (a six-membered carbon ring, representing the ‘benzene’ part) attached to a methylene group (CH2). The “(2S,3R)-2,3-dihydroxy-2-methylbutanoate” part suggests a butanoate (four-carbon) backbone with hydroxy (OH) groups at the 2nd and 3rd carbons, a methyl group at the 2nd carbon, and the whole thing is an ester (due to the “oate” ending) of the benzyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the butanoate backbone, the introduction of the hydroxy and methyl groups at the correct positions and with the correct stereochemistry (2S,3R), and the esterification with the benzyl group. The exact methods would depend on the available starting materials and the specific requirements of the synthesis (yield, cost, etc.).Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The hydroxy groups could be deprotonated to form alkoxides, which could then act as nucleophiles in various reactions. The ester could be hydrolyzed under acidic or basic conditions to form the carboxylic acid and the alcohol.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar hydroxy groups and a polar ester could make it somewhat soluble in polar solvents like water, while the benzyl group could provide some solubility in nonpolar solvents.Safety And Hazards
The safety and hazards of the compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
Future research on this compound could involve further exploration of its synthesis, the investigation of its reactions, the determination of its structure, and the evaluation of its biological activity. If it shows promising biological activity, it could be developed into a drug or used as a tool in biological research.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, please refer to scientific literature or consult with a chemist.
properties
IUPAC Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHVANPLATLCH-SKDRFNHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
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